molecular formula C12H12Cl2O3 B1403055 3,5-Dichloro-4-Cyclopropylmethoxy-benzoic acid methyl ester CAS No. 1040724-09-1

3,5-Dichloro-4-Cyclopropylmethoxy-benzoic acid methyl ester

Cat. No.: B1403055
CAS No.: 1040724-09-1
M. Wt: 275.12 g/mol
InChI Key: UKHUSJJCGIEXFM-UHFFFAOYSA-N
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Description

3,5-Dichloro-4-Cyclopropylmethoxy-benzoic acid methyl ester: is an organic compound with the molecular formula C11H10Cl2O3 It is a derivative of benzoic acid, characterized by the presence of two chlorine atoms and a cyclopropylmethoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dichloro-4-Cyclopropylmethoxy-benzoic acid methyl ester typically involves the following steps:

    Starting Material: The synthesis begins with 3,5-Dichloro-4-hydroxybenzoic acid.

    Esterification: The hydroxy group is esterified using methanol and an acid catalyst such as sulfuric acid to form 3,5-Dichloro-4-methoxybenzoic acid methyl ester.

    Cyclopropylation: The methoxy group is then replaced with a cyclopropylmethoxy group through a nucleophilic substitution reaction using cyclopropylmethyl bromide and a base such as potassium carbonate.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and reaction monitoring can further enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropylmethoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the ester group, converting it into the corresponding alcohol.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Formation of cyclopropylmethoxybenzoic acid derivatives.

    Reduction: Formation of cyclopropylmethoxybenzyl alcohol derivatives.

    Substitution: Formation of substituted benzoic acid methyl esters with various functional groups.

Scientific Research Applications

Chemistry:

    Intermediate in Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.

    Catalysis: Employed in catalytic reactions due to its unique structural features.

Biology and Medicine:

    Pharmaceutical Research: Investigated for potential therapeutic applications, including anti-inflammatory and antimicrobial properties.

    Biochemical Studies: Used in studies to understand enzyme interactions and metabolic pathways.

Industry:

    Agricultural Chemicals: Potential use as a precursor for the synthesis of herbicides and pesticides.

    Material Science: Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3,5-Dichloro-4-Cyclopropylmethoxy-benzoic acid methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylmethoxy group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The chlorine atoms on the benzene ring can also contribute to the compound’s reactivity and stability, influencing its overall biological and chemical behavior.

Comparison with Similar Compounds

    3,5-Dichloro-4-methoxybenzoic acid methyl ester: Lacks the cyclopropylmethoxy group, which can affect its reactivity and applications.

    3,5-Dichloro-4-hydroxybenzoic acid methyl ester: Contains a hydroxy group instead of a methoxy or cyclopropylmethoxy group, leading to different chemical properties and reactivity.

Uniqueness: The presence of the cyclopropylmethoxy group in 3,5-Dichloro-4-Cyclopropylmethoxy-benzoic acid methyl ester imparts unique steric and electronic effects, enhancing its potential applications in various fields. This structural feature distinguishes it from other similar compounds and contributes to its versatility in chemical synthesis and research.

Properties

IUPAC Name

methyl 3,5-dichloro-4-(cyclopropylmethoxy)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12Cl2O3/c1-16-12(15)8-4-9(13)11(10(14)5-8)17-6-7-2-3-7/h4-5,7H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKHUSJJCGIEXFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1)Cl)OCC2CC2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

3,5-Dichloro-4-hydroxy-benzoic acid ethyl ester (1.0 g, 4.5 mmol, 1.0 eq) was dissolved in acetone (14 mL), NaI (0.5 eq) and K2CO3 (0.98 g, 9.0 mmol, 2.0 eq) were added ad the mixture was stirred at room temperature for 30 min. (Bromomethyl)cyclopropane (0.39 mL, 4.1 mmol, 0.9 eq) was added, and the mixture was refluxed for 2 days. The solvent was concentrated under reduced pressure, NaOH 10% was added, and it was extracted with DCM and dried. The title product (0.98 g, yield 79%) was recovered and used without further purification.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
14 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0.98 g
Type
reactant
Reaction Step Two
Quantity
0.39 mL
Type
reactant
Reaction Step Three
Yield
79%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3,5-Dichloro-4-Cyclopropylmethoxy-benzoic acid methyl ester
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